molecular formula C16H9ClF2N2O2 B11476920 8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11476920
M. Wt: 334.70 g/mol
InChI Key: WPKJAGNRBYRAAF-UHFFFAOYSA-N
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Description

8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the 8th position, a difluorophenyl group at the N-position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common synthetic route is as follows:

    Halogenation: The starting material, quinoline, is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Nucleophilic Substitution: The chlorinated quinoline undergoes nucleophilic substitution with 3,5-difluoroaniline to introduce the difluorophenyl group at the N-position.

    Hydroxylation: The intermediate product is then hydroxylated at the 4th position using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide.

    Amide Formation: Finally, the carboxamide group is introduced at the 3rd position through an amide formation reaction using a carboxylating agent such as carbonyldiimidazole or dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 4th position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chloro group at the 8th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 8-chloro-N-(3,5-difluorophenyl)-4-quinolinone-3-carboxamide.

    Reduction: Formation of 8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the difluorophenyl group, which may affect its biological activity and chemical properties.

    N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

    8-chloro-N-phenyl-4-hydroxyquinoline-3-carboxamide: Lacks the difluoro substituents on the phenyl group, which may alter its pharmacokinetic and pharmacodynamic properties.

Uniqueness

8-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both the chloro and difluorophenyl groups, which can enhance its biological activity and selectivity. These structural features may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C16H9ClF2N2O2

Molecular Weight

334.70 g/mol

IUPAC Name

8-chloro-N-(3,5-difluorophenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H9ClF2N2O2/c17-13-3-1-2-11-14(13)20-7-12(15(11)22)16(23)21-10-5-8(18)4-9(19)6-10/h1-7H,(H,20,22)(H,21,23)

InChI Key

WPKJAGNRBYRAAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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